Ethyl 4-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H28N4O6 and its molecular weight is 420.466. The purity is usually 95%.
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Scientific Research Applications
Alzheimer's Disease Research
A study on new oxopyrrolidine derivatives, including compounds related to ethyl 4-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate, demonstrated their potential as inhibitors of acetylcholinesterase and β amyloid protein. These properties suggest their usefulness in Alzheimer's disease research, offering a potential pathway for the development of anti-Alzheimer's agents. The compounds showed significant inhibitory activity, underscoring their relevance in studying neurodegenerative diseases (Mohamed, Abuel-Maaty, Mohammed, & Galal, 2018).
Multifunctional Therapeutic Approaches
Dimethyl-carbamic acid derivatives closely related to the chemical have been studied for their neuroprotective effects, particularly in the context of Alzheimer's disease (AD). These studies indicate that such compounds may offer a multi-target therapeutic approach, potentially providing neuroprotection against Ab42 toxicity and supporting their role in AD research. The compounds exhibit antioxidant properties and could protect neuronal cells from various toxicities, highlighting their potential in developing treatments for neurodegenerative disorders (Lecanu et al., 2010).
Antimicrobial and Antiproliferative Activities
Research into N-Mannich bases of 1,3,4-oxadiazole derivatives, which share structural similarities with the compound of interest, has revealed their promising antimicrobial and antiproliferative activities. These compounds have shown significant inhibitory effects against various pathogenic bacteria and fungi, as well as notable anti-proliferative effects against several cancer cell lines. This suggests their utility in developing novel antimicrobial agents and cancer therapeutics (Al-Wahaibi et al., 2021).
Antioxidant Activity
Compounds with structural features similar to this compound have been synthesized and evaluated for their antioxidant activities. These studies provide insights into the potential use of such compounds in combating oxidative stress, which is implicated in various chronic diseases and aging processes. The research underscores the significance of these compounds in developing antioxidant therapies (Zaki et al., 2017).
Tuberculosis (TB) Treatment
Thiazole-aminopiperidine hybrid analogues, including molecules structurally related to the compound , have been explored for their potential as Mycobacterium tuberculosis GyrB inhibitors. This research highlights the potential of such compounds in developing new treatments for TB, addressing the need for novel therapeutic options to combat antibiotic-resistant TB strains (Jeankumar et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O6/c1-4-30-20(27)23-9-7-22(8-10-23)19(26)21-14-11-18(25)24(13-14)15-5-6-16(28-2)17(12-15)29-3/h5-6,12,14H,4,7-11,13H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTRPWLARZBRRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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